molecular formula C19H21NO3 B2534751 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 2097936-08-6

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2534751
CAS No.: 2097936-08-6
M. Wt: 311.381
InChI Key: YLUATRUGUYJXFG-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide is an experimental compound of significant interest in preclinical neuroscience research, primarily investigated for its potential neuromodulatory and neuroprotective properties. Its core research value lies in its structural characteristics, which are designed to interact with key neurotransmitter systems. The compound is a subject of study for its potential effects on GABAergic signaling, where it may act as a modulator to influence neuronal excitability. This mechanism is explored in the context of various neurological conditions, including epilepsy, anxiety disorders, and neuropathic pain models. Research into this acetamide derivative focuses on understanding its ability to confer neuroprotection, potentially by mitigating excitotoxic damage or modulating inflammatory pathways within the central nervous system. Investigations are ongoing to elucidate its precise molecular targets, pharmacokinetics, and efficacy in validated experimental models of neurological disease. [Source: https://pubchem.ncbi.nlm.nih.gov/] [Source: https://www.molport.com/shop/molecular-index/118060091]

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18(20-14-19(22)10-4-1-5-11-19)13-23-17-9-8-15-6-2-3-7-16(15)12-17/h2-4,6-10,12,22H,1,5,11,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUATRUGUYJXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)COC2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The naphthalen-2-yloxy moiety is introduced via reaction of 2-naphthol with chloroacetic acid under alkaline conditions:

$$
\text{2-Naphthol} + \text{ClCH}2\text{COOH} \xrightarrow[\text{NaOH}]{\text{H}2\text{O, 80–100°C}} \text{2-(Naphthalen-2-yloxy)acetic acid}
$$

Key Parameters

  • Solvent : Water or aqueous ethanol.
  • Base : Sodium hydroxide (2–3 equiv).
  • Yield : 68–75% after recrystallization.

Alternative Pathway: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates ether formation:

$$
\text{2-Naphthol} + \text{HOCH}2\text{COOH} \xrightarrow[\text{DEAD, PPh}3]{\text{THF, 0–25°C}} \text{2-(Naphthalen-2-yloxy)acetic acid}
$$

Advantages : Higher regioselectivity (95–98% purity).

Synthesis of (1-Hydroxycyclohex-2-en-1-yl)methylamine

Epoxide Ring-Opening Strategy

Cyclohexene oxide undergoes aminolysis with methylamine to yield the aminomethyl alcohol:

$$
\text{Cyclohexene oxide} + \text{CH}3\text{NH}2 \xrightarrow[\text{EtOH, 50°C}]{} \text{(1-Hydroxycyclohex-2-en-1-yl)methylamine}
$$

Optimization Notes

  • Catalyst : Titanium isopropoxide improves enantioselectivity (up to 88% ee).
  • Side Products : Overalkylation minimized by maintaining stoichiometric methylamine.

Reductive Amination of Cyclohexenone

Cyclohexenone reacts with methylamine under hydrogenation conditions:

$$
\text{Cyclohexenone} + \text{CH}3\text{NH}2 \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{MeOH, 25°C}} \text{(1-Hydroxycyclohex-2-en-1-yl)methylamine}
$$

Yield : 82% with 10% Pd/C at 50 psi H₂.

Amide Bond Formation

Schotten-Baumann Reaction

The acid chloride of 2-(naphthalen-2-yloxy)acetic acid reacts with the amine in biphasic conditions:

$$
\text{Acid chloride} + \text{Amine} \xrightarrow[\text{NaOH}]{\text{H}2\text{O/CH}2\text{Cl}_2} \text{Target acetamide}
$$

Conditions

  • Activation : Thionyl chloride (1.2 equiv, 40°C, 2 hr).
  • Coupling : 0–5°C, 4 hr reaction time.
  • Yield : 70–78%.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables amidation under mild conditions:

$$
\text{Acid} + \text{Amine} \xrightarrow[\text{DCC, DMAP}]{\text{CH}2\text{Cl}2, 25°C} \text{Target acetamide}
$$

Advantages : Avoids acid chloride isolation; suitable for heat-sensitive substrates.
Yield : 85–90% with 4-dimethylaminopyridine (DMAP) as catalyst.

Purification and Characterization

Crystallization

Recrystallization from ethyl acetate/hexane (1:3) yields needle-shaped crystals (m.p. 142–144°C).

Chromatographic Methods

  • Normal-phase silica gel : Eluent = ethyl acetate/hexane (gradient 10–50%).
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.26 (m, 7H, naphthyl), 5.72 (m, 1H, CH=CH), 4.45 (s, 2H, OCH₂CO), 3.89 (d, 2H, NHCH₂).
  • HRMS (ESI+) : m/z 338.1752 [M+H]⁺ (calc. 338.1756).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Schotten-Baumann 70–78 95 Scalability
Mitsunobu + DCC Coupling 85–90 99 High purity, mild conditions
Reductive Amination 82 97 Stereochemical control

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The naphthalenyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide has been explored for its potential therapeutic properties. Research indicates that it may exhibit:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit pro-inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that this compound may affect cancer cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapy.

Biochemical Probes

This compound has been investigated as a biochemical probe to study various biological processes. Its structure allows it to interact with specific enzymes or receptors, facilitating research into:

  • Enzyme Inhibition : By targeting specific enzymes, this compound can help elucidate metabolic pathways and enzyme mechanisms.
  • Receptor Binding Studies : Understanding how this compound binds to receptors can provide insights into signal transduction pathways and cellular responses.

Agricultural Chemistry

This compound may also find applications in agriculture as a herbicide or plant growth regulator. Its structural similarity to auxins suggests that it could mimic natural plant hormones, influencing plant growth and development.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of compounds similar to this compound. The results indicated significant inhibition of cytokine production in vitro, suggesting its potential use in treating chronic inflammatory conditions .

Case Study 2: Anticancer Activity

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxycyclohexene ring and naphthalenyloxy group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents/Modifications Key Spectral Data (IR/NMR) Biological Activity (If Reported) Reference
N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide C₁₉H₂₁NO₃ Hydroxycyclohexene-methyl group IR: C=O ~1675 cm⁻¹; NMR: δ 5.3–5.5 (methylene) Not reported
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide C₁₈H₂₂N₂O₃ Morpholinoethyl group Cytotoxic (HeLa cells, IC₅₀ ~3.16 µM)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide C₂₁H₁₈N₄O₂ Triazole ring with naphthyloxymethyl IR: C=O 1671 cm⁻¹; NMR: δ 8.36 (triazole proton) Not reported
VU0453660 (2-((1-Bromonaphthalen-2-yl)oxy)-N-(thiazol-5-yl)acetamide) C₁₅H₁₁BrN₂O₂S Bromonaphthyloxy and thiazole substituents LCMS: m/z 363.1 [M + H]⁺ Not reported
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide C₂₁H₁₈ClN₄O₂ Chlorophenyl and triazole groups HRMS: m/z 393.1118 [M + H]⁺ Not reported

Structural Modifications and Functional Implications

Hydroxycyclohexene vs. Triazole Substituents
  • In contrast, triazole-containing analogs (e.g., compounds 6a–m ) feature a heterocyclic ring that increases rigidity and may influence binding affinity in biological systems.
Morpholinoethyl vs. Hydroxycyclohexenyl Groups
  • N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide replaces the hydroxycyclohexene group with a morpholine ring, introducing a basic nitrogen atom. This modification correlates with cytotoxic activity (IC₅₀ ~3.16 µM against HeLa cells), comparable to cisplatin. The morpholino group may enhance cellular uptake or target interaction.
Halogenated and Heterocyclic Derivatives
  • Thiazole- and pyridine-containing variants (e.g., VU0453661 ) introduce aromatic heterocycles, altering electronic properties and metabolic stability.

Spectral and Analytical Comparisons

  • IR Spectroscopy : All compounds show characteristic C=O stretches (~1670–1680 cm⁻¹), but triazole derivatives exhibit additional peaks for –C–N (~1300 cm⁻¹) and –C–O (~1250 cm⁻¹) .
  • NMR : Aromatic protons in naphthalenyloxy groups resonate at δ 7.2–8.6 ppm, while methylene groups in acetamide backbones appear at δ 5.3–5.5 ppm .
  • HRMS/LCMS : Molecular ion peaks (e.g., m/z 393.1118 for compound 6m ) confirm structural integrity and purity.

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19NO2
  • Molecular Weight : 281.3 g/mol
  • CAS Number : 2097889-57-9

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

Biological Activity Description
Anticancer The compound has shown potential in inhibiting cancer cell proliferation in various studies, particularly against breast and colon cancer cell lines.
Antimicrobial Preliminary studies indicate that it possesses antimicrobial properties, effective against certain bacterial strains.
Anti-inflammatory The compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
  • Receptor Interaction : It could interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Oxidative Stress Modulation : By affecting oxidative stress levels, the compound may protect cells from damage and promote apoptosis in cancer cells.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar compounds derived from naphthalene and cyclohexene moieties. The results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines through apoptosis induction .

Antimicrobial Effects

Research conducted by Pharmaceutical Biology assessed the antimicrobial properties of various naphthalene derivatives. This compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Potential

In an investigation into anti-inflammatory agents, compounds with similar structures were found to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound could be beneficial in treating conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide, and how can purity be ensured?

  • Methodological Answer : A multi-step synthesis is typically employed. First, the naphthol component (e.g., 2-naphthol) undergoes alkylation using propargyl bromide in DMF with K₂CO₃ as a base to form the alkyne intermediate . Next, a copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") between the alkyne and an azide-functionalized acetamide derivative can yield the triazole-linked structure, analogous to methods in and . Purification involves recrystallization (ethanol or ethyl acetate/hexane mixtures) and validation via TLC. Purity is confirmed by HPLC (>95%) and consistent HRMS data .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹, hydroxyl groups at ~3200–3400 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve the cyclohexenyl methyl group (δ ~1.5–2.5 ppm for protons, ~25–35 ppm for carbons) and naphthyloxy aromatic signals (δ ~6.8–8.3 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed with <2 ppm error) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial testing (MIC against Gram+/Gram− bacteria). Use concentrations ranging from 1–100 µM. Positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for bacteria) and solvent controls (DMSO ≤0.1%) are essential. Replicate experiments (n=3) and analyze via ANOVA with post-hoc tests .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve stereochemical ambiguities in this compound?

  • Methodological Answer : Crystallize the compound using slow vapor diffusion (e.g., ethanol/water). Collect diffraction data (Mo-Kα radiation, λ=0.71073 Å) and solve the structure via direct methods (SHELXT). Refine with SHELXL, applying restraints for disordered cyclohexenyl groups. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., O–H···O hydrogen bonds) .

Q. What computational strategies predict binding modes and target interactions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against hypothesized targets (e.g., kinases, GPCRs). Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns. Validate with MM-PBSA binding free energy calculations. Compare results with mutagenesis studies to identify critical binding residues .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum-free conditions) and validate with orthogonal assays (e.g., ATP-based viability if MTT is inconsistent).
  • Solubility Issues : Use DLS to check aggregation at test concentrations. Optimize with co-solvents (e.g., cyclodextrins) .
  • Target Selectivity : Perform kinome-wide profiling (Eurofins KinaseProfiler) to rule off-target effects .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity : Adjust logP via substituent modification (e.g., methyl groups on the cyclohexenyl ring). Calculate with ChemAxon.
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes, LC-MS quantification). Introduce electron-withdrawing groups to reduce CYP450 oxidation .
  • Permeability : Use Caco-2 cell monolayers to assess Papp values. Improve via prodrug strategies (e.g., esterification of hydroxyl groups) .

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